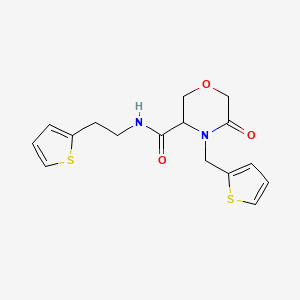
5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural elements common in medicinal chemistry, such as morpholine, thiophene, and carboxamide groups. These elements suggest a complex synthesis and a potentially significant biological activity. Compounds with similar structures have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting with the preparation of key intermediates followed by coupling reactions. For example, compounds with thiophene and morpholine moieties have been synthesized through reactions involving chlorination, nucleophilic substitution, and condensation steps (Lei et al., 2017). These methods highlight the complex synthesis routes that could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, Mass Spectrometry) are commonly used to characterize the molecular structure of synthesized compounds. For instance, the crystal structure of a related compound was determined, revealing a monoclinic system with specific lattice parameters, confirming the compound's molecular geometry and conformations (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. Carboxamide derivatives, for example, have been synthesized and evaluated for their chemical reactivity, demonstrating potential as antimicrobial and anticancer agents. These studies often include reactions under various conditions to test stability and reactivity (Horishny et al., 2020).
Applications De Recherche Scientifique
Antitubercular Activity
Research on novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising antitubercular properties. These compounds were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis H37Rv, resulting in several analogs with low cytotoxicity profiles and significant antimycobacterial activity (Marvadi et al., 2020).
Antimicrobial Agents
A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, were synthesized and screened for antibacterial and antifungal activities. These compounds showed a broad spectrum of antimicrobial activity against various pathogens (Desai et al., 2011).
Analgesic and Anti-Inflammatory Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their potential as analgesic and anti-inflammatory agents. Compounds exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Local Anesthetic and Antiarrhythmic Activity
Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates were synthesized as carticaine analogues and evaluated for local anesthetic and antiarrhythmic activity. Certain compounds showed comparable activity to carticaine and lidocaine, highlighting their potential in developing new therapeutic agents (Al-Obaid et al., 1998).
Anticancer Activity
Research on 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The study aimed to develop new compounds with potent anticancer effects, with several synthesized compounds showing strong activity compared to reference drugs (Gaber et al., 2021).
Propriétés
IUPAC Name |
5-oxo-N-(2-thiophen-2-ylethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-15-11-21-10-14(18(15)9-13-4-2-8-23-13)16(20)17-6-5-12-3-1-7-22-12/h1-4,7-8,14H,5-6,9-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWFSGDJXHLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)
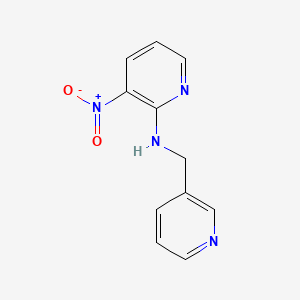
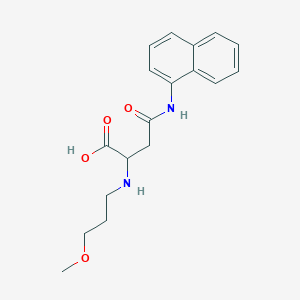
![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
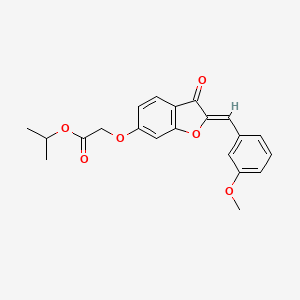
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
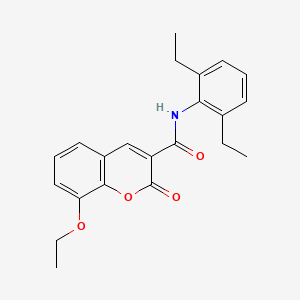



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)